12-Hydroxyisobakuchiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

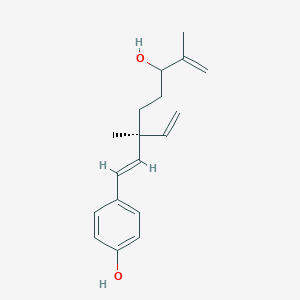

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(1E,3S)-3-ethenyl-6-hydroxy-3,7-dimethylocta-1,7-dienyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-5-18(4,13-11-17(20)14(2)3)12-10-15-6-8-16(19)9-7-15/h5-10,12,17,19-20H,1-2,11,13H2,3-4H3/b12-10+/t17?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTVXRIOJRNDCM-UGFQGZRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(CC[C@@](C)(C=C)/C=C/C1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178765-55-4 | |

| Record name | 4-[(1E,3S)-3-Ethenyl-6-hydroxy-3,7-dimethyl-1,7-octadien-1-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178765-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unveiling 12-Hydroxyisobakuchiol: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyisobakuchiol is a naturally occurring meroterpene, a class of chemical compounds with a mixed biosynthetic origin, partly from terpenes and partly from other precursors. This compound has been identified and isolated from plants of the Psoralea genus, notably Psoralea corylifolia and Psoralea glandulosa, which have a long history of use in traditional medicine. Structurally related to the well-known phytochemical bakuchiol, this compound has garnered interest in the scientific community for its potential biological activities, particularly its anti-proliferative effects on cancer cells. This technical guide provides a comprehensive overview of the discovery, isolation procedures, and current understanding of the biological activity of this compound, with a focus on its effects on melanoma cells.

Discovery and Natural Occurrence

This compound was first identified as a constituent of the resinous exudates of Psoralea glandulosa.[1][2] It is also found in the seeds of Psoralea corylifolia.[3] Its discovery was part of broader phytochemical investigations into these plants, which are rich sources of various bioactive compounds, including flavonoids, coumarins, and other meroterpenes. The initial characterization and structural elucidation of this compound were achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), in comparison with known related compounds.

Experimental Protocols: Isolation and Purification

The following protocol details the methodology for the isolation and purification of this compound from the aerial parts of Psoralea glandulosa.

1. Plant Material and Extraction of Resinous Exudate:

-

Fresh aerial parts of Psoralea glandulosa (1 kg) are collected.

-

The plant material is briefly immersed in dichloromethane (CH₂Cl₂) for 25-30 seconds at room temperature.[1]

-

The resulting solution is filtered to remove plant debris.

-

The filtrate is concentrated under reduced pressure to yield the crude resinous exudate.[1]

2. Chromatographic Purification:

-

The crude resinous exudate (e.g., 4 g) is subjected to column chromatography on silica gel (200-300 mesh).[1][4]

-

The column is eluted with a gradient of hexane and ethyl acetate of increasing polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using silica gel plates (HF-254).

-

Spots on the TLC plates are visualized by spraying with 25% H₂SO₄ in H₂O followed by heating.[1]

-

Fractions containing this compound are identified by comparison with a reference standard or by spectroscopic analysis.

-

Further purification of the enriched fractions is achieved through preparative chromatography on silica gel plates to yield pure this compound.[4]

3. Purity Assessment:

-

The purity of the isolated this compound is determined by High-Performance Liquid Chromatography (HPLC).[1]

Quantitative Data

The following table summarizes the quantitative data obtained from the isolation of this compound from Psoralea glandulosa.

| Parameter | Value | Reference |

| Starting Plant Material | 1 kg (fresh aerial parts) | [1] |

| Crude Resinous Exudate Yield | 30 g (3% of fresh plant material) | [1] |

| Amount of Resinous Exudate for Chromatography | 4 g | [4] |

| Final Yield of this compound | 30.2 mg | [4] |

| Purity (by HPLC) | 95% | [1] |

Biological Activity: Induction of Apoptosis in Melanoma Cells

Recent studies have highlighted the anti-cancer potential of this compound, particularly against melanoma cells.[1][2] The primary mechanism of its anti-proliferative effect is the induction of apoptosis, or programmed cell death.

Key findings on the biological activity of this compound include:

-

Induction of Apoptosis: Treatment of human melanoma cells (A2058) with this compound leads to apoptotic cell death.[1]

-

Generation of Reactive Oxygen Species (ROS): The apoptotic effect is associated with an increase in the production of intracellular reactive oxygen species (ROS).[1][2] ROS are highly reactive molecules that, at elevated levels, can induce cellular damage and trigger apoptosis.

-

Activation of Caspase-3: The apoptotic pathway induced by this compound involves the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

Visualizations

Experimental Workflow for Isolation

References

An In-depth Technical Guide on the Physicochemical Properties of 12-Hydroxyisobakuchiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxyisobakuchiol, a meroterpene phenol isolated from Psoralea glandulosa and Psoralea corylifolia, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. It is intended to serve as a foundational resource for researchers engaged in the study and development of this promising natural product. The guide summarizes key quantitative data, outlines general experimental protocols for the determination of its physicochemical characteristics, and visually represents its established and putative biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

General Properties

| Property | Value | Source |

| Chemical Name | 4-[(1E,3S)-3-ethenyl-6-hydroxy-3,7-dimethylocta-1,7-dienyl]phenol | PubChem |

| Molecular Formula | C₁₈H₂₄O₂ | PubChem |

| Molecular Weight | 272.38 g/mol | MedchemExpress[1] |

| CAS Number | 178765-55-4 | MedchemExpress[1] |

| Physical Description | Oil | ScreenLib[2] |

Computed Physicochemical Data

| Property | Computed Value | Source |

| XLogP3 | 5.3 | PubChem |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

Note: These values are computationally generated and should be confirmed by experimental methods.

Solubility

Qualitative solubility information indicates that this compound is soluble in a range of organic solvents.

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | AOBIOUS[3] |

| Chloroform | Soluble | ScreenLib[2] |

| Dichloromethane | Soluble | ScreenLib[2] |

| Ethyl Acetate | Soluble | ScreenLib[2] |

| Acetone | Soluble | ScreenLib[2] |

Quantitative aqueous solubility data is not currently available and would require experimental determination.

Experimental Protocols for Physicochemical Characterization

While specific experimental protocols for this compound are not detailed in the literature, the following section outlines general, widely accepted methodologies for determining the key physicochemical properties of natural products of similar chemical class.

Determination of Melting and Boiling Points

Given that this compound is described as an oil at room temperature, standard melting point determination may not be applicable. The boiling point can be determined under reduced pressure to prevent decomposition.

-

Methodology: Vacuum distillation. The sample is heated under a controlled vacuum, and the temperature at which the liquid boils is recorded along with the corresponding pressure. The boiling point at atmospheric pressure can then be estimated using a nomograph.

Determination of Aqueous Solubility

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound in an aqueous medium.

-

Methodology:

-

An excess amount of this compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The suspension is agitated in a sealed container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of this compound in the clear aqueous phase is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is the traditional approach.

-

Methodology:

-

A solution of this compound of known concentration is prepared in either n-octanol or water.

-

A known volume of this solution is mixed with a known volume of the immiscible solvent (water or n-octanol, respectively) in a separatory funnel.

-

The mixture is shaken vigorously for a set period to allow for partitioning between the two phases and then allowed to stand until the layers have fully separated.

-

The concentration of this compound in each phase is determined analytically (e.g., by HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

Determination of Acid Dissociation Constant (pKa)

The pKa value(s) for the phenolic hydroxyl group(s) can be determined using potentiometric titration or UV-Vis spectrophotometry.

-

Methodology (Potentiometric Titration):

-

A solution of this compound is prepared in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-cancer properties, particularly against melanoma cells, primarily through the induction of apoptosis.

Induction of Apoptosis in Melanoma Cells

Studies have shown that this compound induces apoptosis in A2058 human melanoma cells.[1] This process is characterized by the activation of key executioner caspases and modulation of the Bcl-2 family of proteins.

The diagram below illustrates the established intrinsic pathway of apoptosis induced by this compound.

Caption: Intrinsic apoptosis pathway induced by this compound in melanoma cells.

Experimental Protocol: Caspase-3 Activity Assay

The activity of caspase-3, a key executioner in apoptosis, can be measured using a colorimetric assay.[1]

-

Methodology:

-

Melanoma cells are treated with this compound for a specified time.

-

Cells are lysed to release intracellular contents.

-

The cell lysate is incubated with a specific colorimetric caspase-3 substrate, such as acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA).

-

Cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which produces a yellow color.

-

The absorbance of pNA is measured spectrophotometrically at 405 nm. The intensity of the color is directly proportional to the caspase-3 activity.

-

Putative Signaling Pathways

While direct evidence for the effect of this compound on other signaling pathways is limited, the structurally related compound, bakuchiol, has been shown to inhibit the MAPK and PI3K/Akt signaling pathways in cancer cells.[4] It is plausible that this compound may exert its anti-cancer effects through similar mechanisms. The following diagram illustrates this hypothetical relationship, which warrants further experimental validation.

Caption: Putative inhibition of MAPK and PI3K/Akt pathways by this compound.

Conclusion

This compound is a natural product with demonstrated pro-apoptotic activity in melanoma cells. This guide has summarized its known physicochemical properties and provided an overview of standard experimental protocols for their determination. The elucidation of its complete physicochemical profile and the continued exploration of its mechanisms of action are critical next steps in realizing its therapeutic potential. The information and diagrams presented herein provide a valuable resource for researchers dedicated to advancing the study of this promising anti-cancer agent.

References

- 1. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytoestrogen Bakuchiol Exhibits In Vitro and In Vivo Anti-breast Cancer Effects by Inducing S Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of 12-Hydroxyisobakuchiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyisobakuchiol is a meroterpene compound that has been isolated from plants of the Psoralea genus, notably Psoralea glandulosa. Preliminary research has highlighted its potential as a bioactive molecule, particularly in the context of cancer therapy. This technical guide provides a detailed overview of the initial biological activity screening of this compound, focusing on its anti-melanoma properties. The content herein is based on available scientific literature and aims to provide researchers with a foundational understanding of its biological effects and the methodologies employed for its evaluation.

Cytotoxic Activity against Melanoma Cells

The primary biological activity investigated for this compound is its effect on cancer cells, specifically human melanoma. A key study in this area evaluated the resinous exudate of Psoralea glandulosa, of which this compound is a constituent, against the A2058 human melanoma cell line.[1]

Data Presentation: Cytotoxicity

While a specific 50% inhibitory concentration (IC50) for purified this compound against A2058 melanoma cells is not explicitly provided in the primary literature in tabular form, the compound was tested as part of a panel of pure compounds from the source plant.[1] The resinous exudate containing this compound demonstrated significant cytotoxic activity.[1]

| Test Substance | Cell Line | Incubation Time (h) | IC50 (µg/mL) |

| Psoralea glandulosa Resinous Exudate | A2058 (Human Melanoma) | 48 | 10.5[1] |

| This compound | A2058 (Human Melanoma) | 48 | Data not explicitly tabulated in source |

Experimental Protocols: Cytotoxicity and Cell Viability Assays

A series of assays were employed to determine the cytotoxic and pro-apoptotic effects of the plant exudate and its components, including this compound.[1]

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: A2058 human melanoma cells are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Reading: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

This assay quantifies the release of LDH from damaged cells into the culture medium.

-

Sample Collection: After treatment with this compound, the cell culture supernatant is collected.

-

LDH Reaction: The supernatant is incubated with an LDH assay reagent mixture, which includes lactate, NAD+, and a tetrazolium salt.

-

Colorimetric Measurement: The enzymatic reaction results in the formation of a colored formazan product, the absorbance of which is measured spectrophotometrically. Increased absorbance indicates a higher level of LDH release and thus, greater cytotoxicity.

COMET Assay for DNA Fragmentation

Also known as single-cell gel electrophoresis, this assay detects DNA damage at the level of individual cells.

-

Cell Embedding: Cells treated with this compound are embedded in a low-melting-point agarose on a microscope slide.

-

Lysis: The cells are lysed to remove membranes and proteins, leaving behind the DNA.

-

Electrophoresis: The slides are subjected to electrophoresis, during which damaged DNA fragments migrate away from the nucleus, forming a "comet tail."

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a microscope. The length and intensity of the comet tail correlate with the extent of DNA damage.

Apoptotic Activity

The induction of apoptosis is a key mechanism for many anticancer agents. The pro-apoptotic potential of this compound was assessed by measuring the activity of caspase-3, a critical executioner caspase in the apoptotic pathway.

Data Presentation: Apoptosis

Treatment of A2058 melanoma cells with pure compounds, including this compound, was found to induce an increase in caspase-3 activity, indicating the induction of apoptosis.[1]

| Test Substance | Cell Line | Treatment Duration (h) | Effect on Caspase-3 Activity |

| This compound | A2058 (Human Melanoma) | 48 | Increased activity[1] |

Experimental Protocol: Caspase-3 Activity Assay

This assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate.

-

Cell Lysis: A2058 cells treated with this compound are lysed to release intracellular contents.

-

Substrate Addition: The cell lysate is incubated with a colorimetric or fluorometric substrate for caspase-3 (e.g., Ac-DEVD-pNA).

-

Signal Detection: Cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which is then quantified using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase-3 activity.

Antioxidant and Anti-inflammatory Activity

While the primary focus of the available research on this compound has been its anticancer effects, related compounds like bakuchiol are known to possess antioxidant and anti-inflammatory properties.[1] A comprehensive screening of this compound would typically include these assays. However, specific quantitative data (e.g., IC50 values) for the antioxidant and anti-inflammatory activities of this compound are not available in the reviewed literature. Below are the standard protocols for these assays.

Experimental Protocols: Antioxidant and Anti-inflammatory Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: Measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

Procedure: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of this compound. The reduction of DPPH is monitored by the decrease in absorbance at a specific wavelength (around 517 nm).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: Similar to the DPPH assay, this method measures the scavenging of the ABTS radical cation.

-

Procedure: The ABTS radical cation is generated by reacting ABTS with an oxidizing agent (e.g., potassium persulfate). The test compound is then added, and the reduction of the radical is measured by the decrease in absorbance at a characteristic wavelength (e.g., 734 nm).

Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

-

Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Procedure: Macrophages are stimulated with LPS in the presence of varying concentrations of this compound. The amount of nitrite (a stable product of NO) in the culture medium is then quantified using the Griess reagent.

Visualizations

Experimental Workflow for Cytotoxicity Screening

References

The Bioactive Potential of 12-Hydroxyisobakuchiol: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyisobakuchiol, a meroterpene structurally related to the well-studied bakuchiol, has emerged as a compound of interest in the exploration of natural products for therapeutic applications. Isolated from plants of the Psoralea genus, this compound shares a structural scaffold with bakuchiol, a compound known for its diverse pharmacological activities. This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of this compound, with a focus on its anticancer properties. Due to the limited availability of data specifically for this compound, relevant findings on its close analogue, bakuchiol, are included to provide a broader context for its potential biological effects. This review aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting available quantitative data, detailing experimental methodologies, and visualizing implicated signaling pathways.

Anticancer Activity of this compound

The most significant body of research on this compound has focused on its potential as an anticancer agent, particularly against melanoma.

Cytotoxicity against Melanoma Cells

A key study investigated the biological activity of a resinous exudate from Psoralea glandulosa, which contains bakuchiol, 3-hydroxy-bakuchiol, and 12-hydroxy-iso-bakuchiol, against A2058 human melanoma cells.[1] While the study reported a potent cytotoxic effect of the total resinous exudate, with an IC50 value of 10.5 µg/mL after 48 hours of treatment, it did not provide a specific IC50 value for this compound.[1] However, the study did demonstrate that the pure compounds, including 12-hydroxy-iso-bakuchiol, contributed to the overall cytotoxic effect.[1]

Induction of Apoptosis

The anticancer activity of this compound is, at least in part, attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. The aforementioned study on melanoma cells demonstrated that treatment with the resinous exudate containing this compound led to an increase in caspase-3 activity.[1] Caspase-3 is a key executioner caspase in the apoptotic cascade.

The study also implicated the involvement of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[1] While specific effects of this compound on individual Bcl-2 family members were not detailed, it is plausible that it modulates the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to favor cell death.

Table 1: Anticancer Activity of a this compound-Containing Plant Exudate

| Sample | Cell Line | Assay | Endpoint | Result |

| Resinous Exudate of Psoralea glandulosa (containing this compound) | A2058 (Human Melanoma) | MTT Assay | IC50 | 10.5 µg/mL (after 48h)[1] |

| Resinous Exudate of Psoralea glandulosa (containing this compound) | A2058 (Human Melanoma) | Caspase-3 Activity Assay | Enzyme Activity | Increased[1] |

Potential Bioactivities Inferred from Bakuchiol Studies

Given the structural similarity between this compound and bakuchiol, the extensive research on bakuchiol's bioactivities provides a valuable framework for predicting the potential therapeutic applications of its hydroxylated analogue.

Anti-inflammatory Activity

Bakuchiol has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. Mechanistically, bakuchiol is known to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. It is hypothesized that this compound may exert similar anti-inflammatory effects by targeting components of this pathway.

Antioxidant Activity

Bakuchiol is a potent antioxidant. Its ability to scavenge free radicals has been demonstrated in various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The phenolic hydroxyl group in its structure is a key contributor to this activity. The presence of an additional hydroxyl group in this compound may potentially enhance its antioxidant capacity.

Neuroprotective Effects

Studies on bakuchiol have suggested its potential as a neuroprotective agent. It has been shown to protect neuronal cells from oxidative stress-induced damage. The antioxidant and anti-inflammatory properties of bakuchiol likely contribute to its neuroprotective effects. Further investigation is warranted to determine if this compound shares these neuroprotective properties.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols relevant to the bioactivity of this compound and related compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key marker of apoptosis.

-

Cell Lysis: Treat cells with the test compound, harvest, and lyse the cells to release intracellular contents.

-

Substrate Addition: Add a specific caspase-3 substrate (e.g., a peptide conjugated to a colorimetric or fluorometric reporter).

-

Incubation: Incubate the lysate with the substrate. Activated caspase-3 in the lysate will cleave the substrate, releasing the reporter molecule.

-

Detection: Measure the signal from the released reporter using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase-3 activity.

Western Blotting for Bcl-2 Family Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2 or Bax).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then captured on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of the target protein.

Signaling Pathways and Visualizations

To visually represent the potential mechanisms of action of this compound, the following diagrams illustrate key signaling pathways implicated in its bioactivity, primarily based on data from bakuchiol studies.

Figure 1: Proposed apoptotic pathway induced by this compound.

Figure 2: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

The available scientific literature, though limited, suggests that this compound possesses promising anticancer properties, particularly against melanoma, by inducing apoptosis through caspase activation and potential modulation of the Bcl-2 protein family. While direct quantitative data for its other bioactivities are scarce, the extensive research on its structural analogue, bakuchiol, points towards potential anti-inflammatory, antioxidant, and neuroprotective effects.

To fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Determining specific IC50 values of purified this compound against a broader range of cancer cell lines.

-

Conducting detailed mechanistic studies to identify the specific molecular targets and signaling pathways directly modulated by this compound.

-

Performing in-depth investigations into its anti-inflammatory, antioxidant, and neuroprotective activities, including quantitative assays and animal models.

-

Elucidating the structure-activity relationship by comparing the bioactivities of this compound with bakuchiol and other related meroterpenes.

A deeper understanding of the pharmacological profile of this compound will be instrumental in guiding its future development as a potential therapeutic agent for various diseases. This technical guide serves as a foundation for such future endeavors, highlighting both the knowns and the significant knowledge gaps that need to be addressed.

References

Unveiling the Anticancer Promise of 12-Hydroxyisobakuchiol: A Technical Overview of Preliminary Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyisobakuchiol, a meroterpene compound isolated from the plant Psoralea glandulosa, has emerged as a molecule of interest in the search for novel anticancer agents. Preliminary in vitro studies have demonstrated its potential to inhibit the growth of melanoma cells through the induction of apoptosis. This technical guide provides a comprehensive analysis of the existing research, presenting key quantitative data, detailed experimental methodologies, and a visualization of the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound have been evaluated in the human melanoma cell line A2058. The following tables summarize the key quantitative findings from these preliminary investigations.

Table 1: Cytotoxicity of Psoralea glandulosa Resinous Exudate against A2058 Melanoma Cells

| Treatment | IC50 (µg/mL) after 48h |

| Resinous Exudate | 10.5[1] |

Note: The IC50 value for purified this compound was not explicitly provided in the reviewed literature. The study indicated that a semi-synthetic derivative of the related compound bakuchiol was the most active of the pure compounds tested.[1]

Table 2: Effect of this compound on Caspase-3 Activity in A2058 Melanoma Cells

| Treatment (48h) | Concentration | Caspase-3 Activity (OD405 nm/mg protein) |

| Control | - | 0.18 ± 0.03 |

| This compound | 10 µM | 0.55 ± 0.04 |

| Hydrogen Peroxide (Positive Control) | 1 µM | 0.97 ± 0.06 |

* p < 0.001 compared to the control group. Data extracted from a study by Madrid et al.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies on this compound.

Cell Culture

The human melanoma cell line A2058 was used for the in vitro experiments. The cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess the cytotoxic effects of the tested compounds.

-

A2058 cells were seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

The cells were then treated with various concentrations of the test compounds (e.g., resinous exudate or purified this compound) for 48 hours.

-

Following the treatment period, the culture medium was removed, and a fresh medium containing MTT solution (0.5 mg/mL) was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

After the incubation, the MTT-containing medium was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curve.

Caspase-3 Activity Assay

The activity of caspase-3, a key executioner caspase in apoptosis, was measured to quantify the induction of apoptosis.

-

A2058 cells were treated with this compound (10 µM) or a positive control (hydrogen peroxide) for 48 hours.

-

After treatment, the cells were harvested and lysed to release the cellular proteins.

-

The protein concentration of the cell lysates was determined using a standard protein assay (e.g., Bradford assay).

-

A specific amount of protein from each sample was incubated with a colorimetric caspase-3 substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

-

The cleavage of the substrate by active caspase-3 releases p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.

-

The caspase-3 activity was expressed as the optical density at 405 nm per milligram of protein (OD405 nm/mg protein).

Measurement of Reactive Oxygen Species (ROS)

The production of intracellular reactive oxygen species (ROS) was assessed as an indicator of oxidative stress-induced apoptosis.

-

A2058 cells were treated with the test compounds for the desired time.

-

Towards the end of the treatment period, the cells were incubated with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity was measured using a fluorometer or a fluorescence microscope.

-

An increase in fluorescence intensity in the treated cells compared to the control cells indicated an increase in intracellular ROS levels.

Mandatory Visualization

Signaling Pathway of this compound-Induced Apoptosis

The preliminary data suggests that this compound induces apoptosis in melanoma cells through a mechanism involving the intrinsic apoptotic pathway, characterized by the generation of reactive oxygen species and the activation of caspase-3.

Caption: Proposed mechanism of this compound-induced apoptosis in melanoma cells.

Experimental Workflow for In Vitro Anticancer Evaluation

The following diagram illustrates the general workflow employed in the preliminary studies to assess the anticancer potential of this compound.

Caption: Workflow for evaluating the anticancer effects of this compound.

Conclusion and Future Directions

The preliminary in vitro data on this compound indicate a promising anticancer potential, particularly against melanoma. The compound effectively induces apoptosis, a key mechanism for eliminating cancer cells, which appears to be mediated by an increase in intracellular reactive oxygen species and the subsequent activation of caspase-3.

However, it is crucial to acknowledge the preliminary nature of these findings. Further research is warranted to fully elucidate the anticancer profile of this compound. Key future research directions should include:

-

Determination of IC50 values for purified this compound against a broader panel of cancer cell lines to assess its potency and selectivity.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound. This includes a more detailed investigation of the upstream events leading to ROS production and the downstream substrates of activated caspase-3.

-

In vivo studies using animal models of cancer to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-activity relationship (SAR) studies to synthesize and evaluate analogs of this compound with potentially improved potency, selectivity, and drug-like properties.

References

Pro-Apoptotic Effects of 12-Hydroxyisobakuchiol in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyisobakuchiol, a natural meroterpene found in the plant Psoralea glandulosa, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties. This technical guide provides a comprehensive overview of the pro-apoptotic effects of this compound in cancer cells, with a focus on melanoma. The information presented herein is synthesized from preclinical studies and is intended to serve as a resource for researchers and professionals in drug development.

Core Mechanism of Action: Induction of Apoptosis

Studies have shown that this compound can induce programmed cell death, or apoptosis, in cancer cells. This process is crucial for eliminating malignant cells and is a primary target for many chemotherapeutic agents. The pro-apoptotic activity of this compound appears to be mediated through the intrinsic apoptosis pathway, characterized by the involvement of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of executioner caspases.

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of this compound and related compounds from Psoralea glandulosa in the A2058 human melanoma cell line.

Table 1: Cytotoxicity of Psoralea glandulosa Compounds against A2058 Melanoma Cells

| Compound/Extract | IC50 (µg/mL) after 48h |

| Resinous Exudate | 10.5[1][2][3] |

| Bakuchiol | Data not specified |

| This compound | Data not specified |

| 3-Hydroxybakuchiol | Data not specified |

| Bakuchiol Acetate (semi-synthetic) | Most active pure compound[1][2][3] |

Note: While the study identified Bakuchiol Acetate as the most potent of the pure compounds, specific IC50 values for this compound were not provided.

Table 2: Effect of this compound on Caspase-3 Activity in A2058 Melanoma Cells

| Concentration (µg/mL) | Caspase-3 Activity (OD405 nm/mg protein) |

| Control | ~0.1 |

| 1 | ~0.25 |

| 10 | ~0.4 |

| 25 | ~0.55 |

Data is estimated from graphical representations in the source material and indicates a significant, concentration-dependent increase in caspase-3 activity.[1]

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Generation in A2058 Melanoma Cells

| Concentration (µg/mL) | ROS Generation (% of Control) |

| Control | 100 |

| 1 | ~150 |

| 10 | ~225 |

| 25 | ~275 |

Data is estimated from graphical representations in the source material and indicates a significant, concentration-dependent increase in ROS levels.[1]

Signaling Pathways

The pro-apoptotic signaling cascade initiated by this compound in melanoma cells is believed to follow the intrinsic pathway, as depicted in the diagram below. The process is initiated by an increase in intracellular ROS, which leads to mitochondrial dysfunction. This, in turn, alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Seed A2058 melanoma cells in a 96-well plate at a density of 6 x 10³ cells per well.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48 hours under the same conditions.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

-

Plate A2058 cells in 35 mm culture dishes at a density of 8 x 10⁵ cells per dish and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Harvest the cells and lyse them using a suitable lysis buffer on ice.

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the total protein concentration using a Bradford assay.

-

In a 96-well plate, add 50 µg of protein lysate to each well.

-

Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm.[1]

-

Express the caspase-3 activity as OD405 nm per mg of protein.

Measurement of Intracellular ROS

This assay uses the fluorescent probe DCFH-DA to measure the levels of intracellular reactive oxygen species.

Protocol:

-

Seed A2058 cells in a suitable plate or dish and treat with this compound for the desired time.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation at 485 nm and emission at 535 nm.

-

Express the ROS levels as a percentage of the control.

Western Blot Analysis for Bcl-2 Family Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax.

Caption: General workflow for Western blot analysis.

Protocol:

-

After treatment with this compound, lyse the A2058 cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Perform densitometric analysis to quantify the protein expression levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound induces apoptosis in melanoma cells through a mechanism involving oxidative stress and the intrinsic apoptotic pathway. The concentration-dependent increases in caspase-3 activity and ROS production highlight its potential as a pro-apoptotic agent. However, to fully elucidate its therapeutic potential, further research is warranted. Future studies should focus on determining the precise IC50 values of this compound in a broader range of cancer cell lines, conducting detailed flow cytometric analysis to quantify apoptosis, and further dissecting the upstream signaling events that lead to ROS production. In vivo studies will also be crucial to validate these in vitro findings and to assess the compound's efficacy and safety in a preclinical setting. This comprehensive understanding will be vital for the potential development of this compound as a novel anti-cancer therapeutic.

References

12-Hydroxyisobakuchiol from Psoralea corylifolia Seeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoralea corylifolia L., commonly known as "Babchi," is a plant with significant applications in traditional Chinese and Indian medicine. Its seeds are a rich reservoir of bioactive phytochemicals, primarily coumarins, flavonoids, and meroterpenes. Among these, the meroterpene 12-Hydroxyisobakuchiol has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound, covering its extraction and isolation from Psoralea corylifolia seeds, its biological activities with a focus on anticancer and neuroprotective effects, and the underlying molecular mechanisms. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support further research and drug development efforts.

Extraction and Isolation from Psoralea corylifolia Seeds

The isolation of this compound is a multi-step process involving solvent extraction followed by chromatographic purification. While specific protocols may vary, the general workflow remains consistent.

General Experimental Protocol

-

Plant Material Preparation : Seeds of Psoralea corylifolia are collected, dried (typically in an oven at 60°C), and ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered seeds undergo exhaustive extraction, often using a Soxhlet apparatus. A common approach is sequential extraction with solvents of increasing polarity. Initially, a non-polar solvent like petroleum ether is used to defat the material. Subsequently, solvents such as methanol, ethanol, or chloroform are used to extract the desired compounds. Bakuchiol and its derivatives have shown good solubility in non-polar solvents like petroleum ether.

-

Concentration : The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at approximately 40°C to yield a sticky or solid mass.

-

Chromatographic Purification : The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically mixtures of n-hexane, ethyl acetate, benzene, and chloroform. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

Final Purification : Further purification to isolate this compound is achieved through techniques like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC), yielding the compound at high purity. The final structure is confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Extraction and Isolation Workflow

Caption: Workflow for the extraction and isolation of this compound.

Biological Activities and Mechanisms of Action

This compound has demonstrated significant bioactivity in preclinical models, particularly in the areas of oncology and neuroprotection.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent, specifically against melanoma.

This compound exerts its anticancer effects primarily by inducing apoptosis, or programmed cell death, in cancer cells. Studies on the A2058 human melanoma cell line have revealed that treatment with this compound leads to a significant increase in the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. This activation is part of a larger signaling pathway that appears to be mediated by an increase in intracellular Reactive Oxygen Species (ROS). The accumulation of ROS can induce mitochondrial stress, leading to the loss of mitochondrial membrane potential and the subsequent activation of the caspase cascade, culminating in cell death.

The cytotoxic effect of this compound and related compounds against the A2058 melanoma cell line is summarized below.

| Compound | Cell Line | Treatment Duration | IC₅₀ (µg/mL) | IC₅₀ (µM) |

| This compound | A2058 (Melanoma) | 48h | 28.5 | ~104.6 |

| Bakuchiol | A2058 (Melanoma) | 48h | 25.4 | ~99.1 |

| 3-Hydroxy-bakuchiol | A2058 (Melanoma) | 48h | 26.3 | ~96.6 |

| P. glandulosa Resinous Exudate | A2058 (Melanoma) | 48h | 10.5 | N/A |

Data sourced from Madrid, A. et al. (2015).

Caption: Proposed mechanism of apoptosis induction by this compound.

Neuroprotective Activity

This compound (also referred to as Δ³,2-hydroxybakuchiol in some literature) has shown promise as a neuroprotective agent, particularly in models of Parkinson's disease.

Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons. This compound has been shown to protect dopaminergic neuronal cells (SK-N-SH) from insult by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a compound used to model Parkinson's-like damage in vitro. A key aspect of its mechanism appears to be the inhibition of monoamine transporters, including the dopamine transporter (DAT). By blocking the reuptake of dopamine, the compound may increase its availability in the synapse and protect neurons. In vivo studies using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease further support this, showing that the compound can prevent dopaminergic cell loss and improve motor performance.

While specific IC₅₀ values for neuroprotection are not detailed in the provided search results, the qualitative effects are significant.

| Assay | Model | Effect of this compound |

| Cell Protection | MPP+-treated SK-N-SH cells | Significant protection from neurotoxin insult |

| Transporter Inhibition | Synaptosomes | Inhibition of dopamine/norepinephrine uptake |

| Behavioral Test | MPTP-treated mice | Prevention of poor performance on rotarod |

| Histology | MPTP-treated mice | Prevention of dopaminergic loss in substantia nigra |

Data sourced from Chen, J. et al. (2011).

Caption: Proposed mechanism of dopaminergic neuroprotection.

Detailed Experimental Protocols

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is standard for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture : A2058 melanoma cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding : Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or other test compounds). A vehicle control (e.g., 0.25% DMSO) is also included. Cells are incubated for the desired period (e.g., 48 hours).

-

MTT Addition : After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is reduced by viable cells to a purple formazan product.

-

Solubilization : The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key marker of apoptosis.

-

Cell Lysis : A2058 cells are treated with this compound for 48 hours. Both floating and adherent cells are collected, washed with PBS, and lysed with a supplied lysis buffer.

-

Protein Quantification : The total protein concentration in the cell lysates is determined using a standard method, such as the Bradford assay.

-

Assay Reaction : An equal amount of protein from each sample is incubated with a colorimetric caspase-3 substrate, such as acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA), in an assay buffer.

-

Incubation : The reaction is allowed to proceed at 37°C for 1-2 hours. During this time, active caspase-3 cleaves the substrate, releasing the chromophore p-nitroaniline (pNA).

-

Absorbance Measurement : The amount of released pNA is measured by a spectrophotometer at 405 nm.

-

Data Analysis : The caspase-3 activity is expressed as the optical density (OD₄₀₅ nm) per milligram of protein, and the fold-increase in activity is calculated relative to untreated control cells.

In Vitro Dopaminergic Neuroprotection Assay

This protocol assesses a compound's ability to protect neuronal cells from a specific neurotoxin.

-

Cell Culture : Human neuroblastoma SK-N-SH cells are cultured in appropriate media and maintained at 37°C and 5% CO₂.

-

Seeding : Cells are seeded in multi-well plates and allowed to grow to a suitable confluency.

-

Pre-treatment : Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Toxin Exposure : The neurotoxin MPP+ (1-methyl-4-phenylpyridinium) is added to the wells (excluding the negative control) to induce neuronal damage.

-

Incubation : The cells are incubated with the toxin and the test compound for a defined period (e.g., 24-48 hours).

-

Viability Assessment : Cell viability is assessed using a method such as the MTT assay (described in 3.1) or by measuring lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.

-

Data Analysis : The viability of cells treated with this compound and MPP+ is compared to cells treated with MPP+ alone to determine the percentage of neuroprotection.

Conclusion

This compound, a meroterpene isolated from the seeds of Psoralea corylifolia, demonstrates significant and distinct biological activities that warrant further investigation. Its ability to induce ROS-mediated, caspase-dependent apoptosis in melanoma cells highlights its potential as a template for novel anticancer agents. Furthermore, its capacity to protect dopaminergic neurons in preclinical models of Parkinson's disease suggests a promising avenue for the development of neuroprotective therapies. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore the full therapeutic potential of this natural compound. Further studies focusing on in vivo efficacy, safety profiling, and structure-activity relationships are essential next steps in translating these preclinical findings.

Methodological & Application

Application Note: Isolation and Purification of 12-Hydroxyisobakuchiol using HPLC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the isolation and purification of 12-Hydroxyisobakuchiol from the seeds of Psoralea corylifolia using High-Performance Liquid Chromatography (HPLC). This compound, a meroterpene, has been identified as one of the fourteen chemical constituents isolated from this medicinally important plant.[1] This protocol is designed to provide a robust method for obtaining high-purity this compound for use in research, and drug discovery and development. The methodology encompasses sample preparation through extraction, followed by a two-step HPLC purification process: an initial semi-preparative step for enrichment and a final analytical-scale purification to achieve high purity.

Introduction

Psoralea corylifolia, commonly known as Babchi, is a plant with a long history of use in traditional medicine. Its seeds are a rich source of various bioactive compounds, including furanocoumarins, flavonoids, and meroterpenes. Among these, this compound is a compound of interest due to its structural similarity to bakuchiol, a well-studied compound with significant pharmacological activities. The isolation of pure this compound is essential for detailed biological evaluation and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) offers a precise and efficient method for the separation and purification of this specific compound from the complex matrix of the plant extract. This protocol provides a detailed workflow for researchers to successfully isolate and purify this compound.

Experimental Protocols

Sample Preparation: Extraction

The initial step involves the extraction of crude compounds from the seeds of Psoralea corylifolia.

Materials:

-

Dried seeds of Psoralea corylifolia

-

Methanol (HPLC grade)

-

Petroleum ether (ACS grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

Grinder or mill

-

Filter paper

Protocol:

-

Grind the dried seeds of Psoralea corylifolia into a coarse powder.

-

Defat the powdered seeds by extraction with petroleum ether in a Soxhlet apparatus for 6-8 hours to remove lipids.

-

Discard the petroleum ether extract and air-dry the defatted seed powder.

-

Extract the defatted powder with methanol in a Soxhlet apparatus for 8-10 hours.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous crude extract.

-

Dry the crude extract completely under a vacuum to yield a solid residue.

HPLC Purification: Semi-preparative Stage

This initial HPLC step is designed to fractionate the crude extract and enrich the fraction containing this compound.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Semi-preparative HPLC system with a UV-Vis detector |

| Column | C18 column (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 40-90% B over 40 minutes |

| Flow Rate | 4.0 mL/min |

| Detection | 260 nm |

| Injection Volume | 500 µL (of a 10 mg/mL solution of crude extract in methanol) |

Protocol:

-

Dissolve the dried crude extract in methanol to a concentration of 10 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Perform multiple injections of the crude extract onto the semi-preparative HPLC system.

-

Collect fractions based on the chromatogram peaks. The fraction corresponding to the retention time of this compound should be collected. Note: The exact retention time may vary and should be determined by analytical HPLC of the crude extract with a reference standard if available, or by subsequent analysis of the fractions.

-

Pool the collected fractions containing the target compound and evaporate the solvent using a rotary evaporator.

HPLC Purification: Analytical Stage for Final Purification

The enriched fraction from the semi-preparative stage is further purified using an analytical HPLC system to achieve high purity.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Analytical HPLC system with a Diode Array Detector (DAD) or UV-Vis detector |

| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |

| Gradient | A linear gradient optimized for the separation of this compound from closely eluting impurities. A starting point could be 60-80% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | 260 nm |

| Injection Volume | 20 µL (of the concentrated fraction from the semi-preparative stage) |

Protocol:

-

Redissolve the dried, enriched fraction in methanol.

-

Filter the solution through a 0.22 µm syringe filter.

-

Inject the sample onto the analytical HPLC system.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain the purified compound.

-

Assess the purity of the final compound using the same analytical HPLC method. A purity of >98% is desirable for most research applications.

Data Presentation

Table 1: HPLC Method Parameters for Bakuchiol and Related Compounds from Psoralea corylifolia (for reference in method development)

| Parameter | Method 1 (Bakuchiol) | Method 2 (Psoralen & Angelicin)[2] | Method 3 (Bavachin & Corylin)[3] |

| Column | Phenyl-hexyl | Phenyl-hexyl | ODS |

| Mobile Phase | Water, Methanol | Water, Methanol | Methanol, 20 mmol/L Ammonium Acetate (pH 4.0) |

| Elution | Gradient | Gradient | Isocratic (67:33) |

| Flow Rate | Not Specified | Not Specified | Not Specified |

| Detection | 260 nm | 246 nm | 240 nm |

Table 2: Expected Performance Characteristics for this compound Purification

| Parameter | Expected Value |

| Retention Time (Analytical) | Dependent on the final optimized gradient |

| Purity (post-analytical HPLC) | >98% |

| Yield | Dependent on the initial concentration in the crude extract |

| UV λmax | Approximately 260 nm |

Mandatory Visualizations

Caption: Workflow for the isolation and purification of this compound.

Discussion

The presented protocol provides a systematic approach for the isolation and purification of this compound from Psoralea corylifolia seeds. The initial defatting step is crucial for removing non-polar compounds that can interfere with the subsequent chromatographic separation. The two-step HPLC purification strategy allows for efficient separation, with the semi-preparative step handling a larger load of the crude extract for enrichment, and the analytical step providing the high resolution needed for final purity.

The choice of a C18 column is based on its wide applicability for the separation of moderately polar compounds like meroterpenes. The use of a water/acetonitrile gradient is a common and effective mobile phase system for reversed-phase chromatography of plant secondary metabolites. The detection wavelength of 260 nm is suggested based on the UV absorbance of the related compound bakuchiol, which shares a similar chromophore.[2]

It is important to note that the optimization of the gradient profile in both HPLC steps may be necessary depending on the specific composition of the crude extract, which can vary based on the plant's origin and harvesting time. The identity and purity of the final product should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This application note provides a detailed and practical protocol for the successful isolation and purification of this compound using HPLC. The methodology is designed to be adaptable and can serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who require a reliable source of this bioactive compound for their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [HPLC determination of two flavonoid compounds in Psoralea corylifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 12-Hydroxyisobakuchiol

Audience: Researchers, scientists, and drug development professionals.

Introduction

12-Hydroxyisobakuchiol is a natural phenolic compound isolated from the seeds of Psoralea corylifolia.[1] Like its well-studied analog, bakuchiol, it is being investigated for various pharmacological activities, including potential anticancer properties.[1][2] Accurate and precise quantification of this compound in various matrices, including biological samples and herbal extracts, is crucial for pharmacokinetic studies, quality control of raw materials, and formulation development.

This document provides detailed application notes and protocols for the analytical quantification of this compound. While specific validated methods for this compound are not widely published, its structural similarity to bakuchiol allows for the adaptation of existing, well-established methods for bakuchiol. The protocols provided herein are based on proven methodologies for bakuchiol and are intended to serve as a robust starting point for the development and validation of analytical methods for this compound.

Physicochemical Properties

-

Molecular Formula: C₁₈H₂₄O₂[3]

-

Molecular Weight: 272.4 g/mol [3]

-

Chemical Structure: 4-[(1E,3S)-3-ethenyl-6-hydroxy-3,7-dimethylocta-1,7-dienyl]phenol[3]

The presence of a phenolic group and a conjugated double bond system in this compound makes it suitable for analysis by UV-Vis spectrophotometry and reversed-phase high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.

Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of phenolic compounds due to its high resolution, sensitivity, and specificity.[4][5][6][7] Both HPLC with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are applicable for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control and quantification in less complex matrices such as herbal extracts and cosmetic formulations.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions (Starting Point):

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-25 min, 60-90% B25-30 min, 90% B30.1-35 min, 60% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Estimated at ~260 nm (based on bakuchiol's UV spectrum)[8] |

| Injection Volume | 10-20 µL |

Quantitative Data Summary for a Structurally Similar Compound (Bakuchiol):

The following table summarizes typical validation parameters for HPLC-UV methods developed for bakuchiol, which can be expected to be similar for this compound upon method validation.

| Parameter | Typical Value |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 95 - 105% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma, serum, and tissue homogenates.

Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Starting Point):

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | A rapid gradient optimized for the specific matrix |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1-5 µL |

Mass Spectrometry Parameters (To be Optimized):

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for this compound (m/z 273.18 or 271.18) |

| Product Ions (Q3) | To be determined by infusion of a standard solution |

| Collision Energy | To be optimized for each MRM transition |

Quantitative Data Summary for LC-MS/MS Methods (General Small Molecules in Biological Matrices):

The following table provides expected validation parameters for an LC-MS/MS method for this compound in biological samples.[9][10]

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Matrix Effect | To be assessed and minimized |

| Recovery | Consistent and reproducible |

Experimental Protocols

Protocol 1: Sample Preparation from Herbal Material (Psoralea corylifolia seeds)

-

Grinding: Grind the dried seeds into a fine powder (60-80 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered sample into a flask.

-

Add 50 mL of methanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Alternatively, perform reflux extraction for 1 hour.

-

-

Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: Dilute the sample with methanol if necessary to fall within the calibration curve range.

Protocol 2: Sample Preparation from Biological Matrix (Plasma/Serum) - Protein Precipitation

This is a simple and rapid method for sample cleanup.

-

Thawing: Thaw plasma/serum samples at room temperature.

-

Precipitation:

-

To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (or methanol) containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

-

Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

-

Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 3: Preparation of Standard Solutions and Calibration Curve

-

Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol (for HPLC-UV) or the initial mobile phase (for LC-MS).

-

Calibration Curve: Inject the working standards in triplicate to construct a calibration curve by plotting the peak area versus the concentration.

Visualizations

Caption: General experimental workflow for the quantification of this compound.

Caption: Postulated signaling pathway for this compound-induced apoptosis in cancer cells.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Psoralea glandulosa as a Potential Source of Anticancer Agents for Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C18H24O2 | CID 15818783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [PDF] Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. mjfas.utm.my [mjfas.utm.my]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 12-Hydroxyisobakuchiol Derivatives